molecular formula C26H46O6 B14485247 1,4-Bis(tripropoxymethyl)benzene CAS No. 65758-93-2

1,4-Bis(tripropoxymethyl)benzene

Cat. No.: B14485247
CAS No.: 65758-93-2
M. Wt: 454.6 g/mol
InChI Key: WKPGCEMOMUCOLF-UHFFFAOYSA-N
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Description

1,4-Bis(tripropoxymethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two tripropoxymethyl groups at the 1 and 4 positions

Preparation Methods

The synthesis of 1,4-Bis(tripropoxymethyl)benzene typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tripropoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .

Chemical Reactions Analysis

1,4-Bis(tripropoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols .

Scientific Research Applications

1,4-Bis(tripropoxymethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,4-Bis(tripropoxymethyl)benzene exerts its effects is primarily through its interactions with other molecules. The aromatic ring allows for π-π stacking interactions, while the tripropoxymethyl groups provide steric hindrance and electronic effects that influence reactivity. These interactions can affect molecular targets and pathways, such as enzyme binding sites or receptor interactions .

Comparison with Similar Compounds

1,4-Bis(tripropoxymethyl)benzene can be compared with other similar compounds, such as:

Properties

CAS No.

65758-93-2

Molecular Formula

C26H46O6

Molecular Weight

454.6 g/mol

IUPAC Name

1,4-bis(tripropoxymethyl)benzene

InChI

InChI=1S/C26H46O6/c1-7-17-27-25(28-18-8-2,29-19-9-3)23-13-15-24(16-14-23)26(30-20-10-4,31-21-11-5)32-22-12-6/h13-16H,7-12,17-22H2,1-6H3

InChI Key

WKPGCEMOMUCOLF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C1=CC=C(C=C1)C(OCCC)(OCCC)OCCC)(OCCC)OCCC

Origin of Product

United States

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